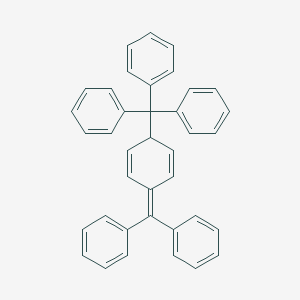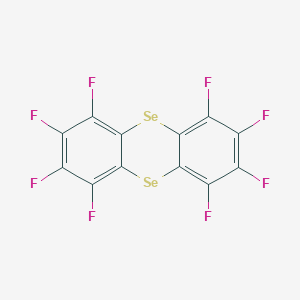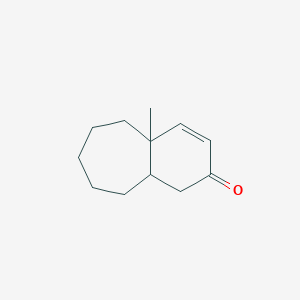
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene is a complex organic compound with the molecular formula C₃₈H₃₀ and a molecular weight of 486.645 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene involves several steps, typically starting with the preparation of the cyclohexa-1,4-diene core. The synthetic route often includes the following steps:
Formation of the cyclohexa-1,4-diene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzhydrylidene group: This step involves the reaction of the cyclohexa-1,4-diene with benzhydryl chloride in the presence of a base.
Addition of the trityl group: The final step involves the reaction of the intermediate product with trityl chloride under acidic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that derivatives of this compound may have anti-cancer properties.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene can be compared with other similar compounds, such as:
- 1,1-Diphenylmethylene-4-triphenylmethylcyclohexa-2,5-diene
- 1-Diphenylmethylene-4-trityl-2,5-cyclohexadiene
- Triphenylmethyl dimer
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of aromatic rings and substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
17854-07-8 |
|---|---|
Fórmula molecular |
C38H30 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentakis-phenylethylbenzene |
InChI |
InChI=1S/C38H30/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clave InChI |
IPOBVSHPVYWJQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Key on ui other cas no. |
18909-18-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)







